molecular formula C8H12O2 B2567735 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde CAS No. 2171986-20-0

1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B2567735
CAS No.: 2171986-20-0
M. Wt: 140.182
InChI Key: LOJKLQBXKGPDPB-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane-derived aldehyde featuring an oxolane (tetrahydrofuran) substituent at the cyclopropane ring. Cyclopropane derivatives are valued in organic synthesis and materials science due to their unique ring strain and reactivity, which enable diverse functionalization pathways . The oxolane group may enhance solubility or influence stereoelectronic properties, though specific studies on this compound require further investigation.

Properties

IUPAC Name

1-(oxolan-2-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-8(3-4-8)7-2-1-5-10-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJKLQBXKGPDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171986-20-0
Record name 1-(oxolan-2-yl)cyclopropane-1-carbaldehyde
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Preparation Methods

The synthesis of 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routesThe reaction conditions typically involve the use of a catalyst such as a transition metal complex and a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.

Scientific Research Applications

1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde, focusing on substituents, physical properties, and synthesis

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis References
1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde Furan-methyl C9H10O2 150.17 Purity ≥95%; discontinued commercial availability; used in lab-scale organic synthesis
1-(Naphthalen-2-yl)cyclopropane-1-carbaldehyde Naphthalene C15H14O 210.27 Synthesized via NaH/ZnCl2 reduction; NMR: δ 9.46 (s, CH=O), 7.44–7.80 (Ar-H)
1-(Propan-2-yl)cyclopropane-1-carbaldehyde Isopropyl C7H12O 112.17 Liquid; storage at -10°C; Warning (hazard unspecified); used in coordination chemistry
1-(3-Chlorothiophen-2-ylmethyl)cyclopropane-1-carbaldehyde Chlorothiophene-methyl C9H9ClOS 200.68 Commercial availability (CAS 15033-25-7); potential applications in medicinal chemistry
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate Methoxyphenyl C12H12O3 204.22 Recrystallized from DCM/MeOH (87% yield); HRMS: [M+H]+ 338.1028 (calc.)

Key Observations:

Heterocycles (e.g., furan, oxolane): Modify electronic properties; furan derivatives exhibit higher polarity (C9H10O2 vs. C7H12O) . Halogenated Groups (e.g., chlorothiophene): Introduce electrophilic sites for further functionalization .

Synthesis and Reactivity :

  • Sodium hydride (NaH) and zinc chloride (ZnCl2) are effective for reducing nitriles to aldehydes in naphthalene derivatives .
  • Recrystallization from DCM/MeOH optimizes yields in carboxylate derivatives .

Safety and Handling: Limited hazard data are available for most analogs, though 1-(propan-2-yl)cyclopropane-1-carbaldehyde carries a "Warning" label, suggesting precautions are necessary .

Biological Activity

1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring fused with an oxolane (tetrahydrofuran) substituent, characterized by a carbonyl group (aldehyde) attached to the cyclopropane. This unique structural arrangement is believed to confer distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activity, particularly as a potential GPR88 receptor agonist. GPR88 is an orphan G protein-coupled receptor predominantly expressed in the brain, and its modulation may have therapeutic implications for neurological disorders .

The mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to interact with specific biological targets suggests it may influence metabolic pathways significantly. Techniques such as molecular docking and receptor binding studies are employed to elucidate these interactions further.

Research Findings

A review of existing literature reveals several key findings related to the biological activity of this compound:

  • GPR88 Agonism : Initial research suggests that this compound acts as an agonist for the GPR88 receptor, which could play a role in modulating neurotransmitter systems and potentially treating conditions like schizophrenia or depression .
  • Chemical Reactivity : The aldehyde functionality allows for various chemical reactions that may enhance its biological activity through the formation of adducts with biological macromolecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable compounds and their characteristics:

Compound NameMolecular FormulaKey Features
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acidC9H14O3Contains a carboxylic acid group; used in enzyme-substrate interaction studies.
2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acidC9H14O3Similar structure but includes a methyl substituent; different reactivity profile.
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acidC8H12O3Features a cyclobutane ring; may exhibit different biological activities due to structural differences.

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